2-Chlorpropiophenon

Übersicht

Beschreibung

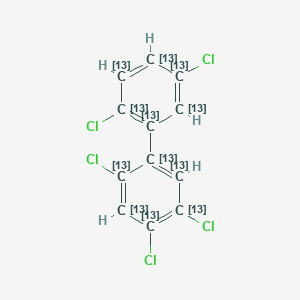

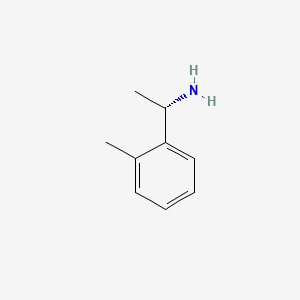

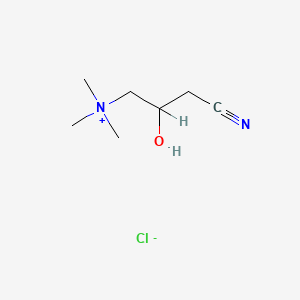

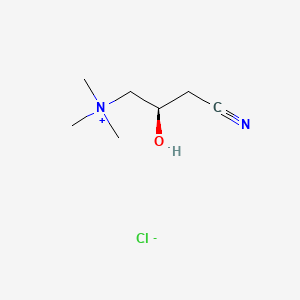

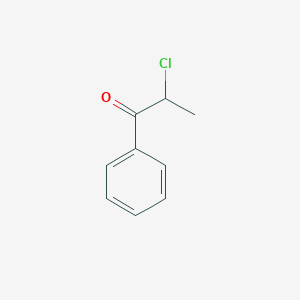

2-Chloropropiophenone is a chemical compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 g/mol . It is also known by other names such as 2-chloro-1-phenylpropan-1-one and alpha-chloropropiophenone .

Synthesis Analysis

The synthesis of 2-Chloropropiophenone has been reported in the literature . One method involves the use of flow chemistry to develop a greener, safer, and more sustainable process for the preparation of bupropion hydrochloride, a compound related to 2-Chloropropiophenone . The use of obnoxious and corrosive liquid bromine was avoided through the employment of polymer-bound pyridinium tribromide . The final telescoped flow process afforded bupropion hydrochloride in a 69% overall yield, with improved process mass intensity, productivity, and purity .

Molecular Structure Analysis

The molecular structure of 2-Chloropropiophenone can be represented by the InChI string: InChI=1S/C9H9ClO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3 . The Canonical SMILES representation is: CC(C(=O)C1=CC=CC=C1)Cl .

Chemical Reactions Analysis

2-Chloropropiophenone is probably a precursor of m-chloropropylbenzene, which could be catalytically reduced .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloropropiophenone include a molecular weight of 168.62 g/mol, XLogP3-AA of 2.6, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 2, Exact Mass of 168.0341926 g/mol, Monoisotopic Mass of 168.0341926 g/mol, Topological Polar Surface Area of 17.1 Ų, Heavy Atom Count of 11, Formal Charge of 0, and Complexity of 139 .

Wissenschaftliche Forschungsanwendungen

Synthese von Bupropion

2-Chlorpropiophenon wird bei der Synthese von Bupropion verwendet . Bupropion, auch bekannt unter dem Markennamen Wellbutrin, ist ein Medikament, das hauptsächlich zur Behandlung von Depressionen und Rauchsucht eingesetzt wird . Es wirkt als Dopamin- und Noradrenalin-Wiederaufnahmehemmer .

Synthese von Hydroxybupropion

Hydroxybupropion, ein Metabolit von Bupropion, kann ebenfalls aus this compound synthetisiert werden . Hydroxybupropion wird für ähnliche Effekte wie Bupropion eingesetzt und wirkt als Noradrenalin-Wiederaufnahmehemmer und Nikotinrezeptorantagonist .

Synthese von Radafaxine

Das (2S,3S)-Enantiomer von Hydroxybupropion, das als Medikament Radafaxine verschrieben wird, ist das biologisch aktivste Stereoisomer von Bupropion . Radafaxine wird aus this compound synthetisiert .

Behandlung des Nikotinentzugs

Sowohl Bupropion als auch enantiomeres Hydroxybupropion wurden als Mittel zur Reduzierung der Auswirkungen des Nikotinentzugs gefunden . Dies macht this compound als Vorläufer dieser Verbindungen wichtig für die Behandlung der Nikotinsucht .

Arzneimittel-Diskriminierungsstudien

Es wurde festgestellt, dass nur Bupropion und (2S,3S)-Hydroxybupropion in Arzneimittel-Diskriminierungsstudien Nikotin ersetzen . Dies deutet darauf hin, dass this compound bei der Entwicklung neuer Behandlungen für Nikotinsucht eingesetzt werden könnte .

Metabolismusstudien

This compound wird in Studien zum Bupropion-Metabolismus eingesetzt . Das Verständnis des Bupropion-Metabolismus kann dazu beitragen, seine Wirksamkeit zu verbessern und Nebenwirkungen zu reduzieren .

Wirkmechanismus

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Chloropropiophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with dehalogenase enzymes, which facilitate the removal of halogen atoms from organic compounds. This interaction is crucial for the biotransformation of 2-Chloropropiophenone into less toxic compounds. Additionally, 2-Chloropropiophenone can interact with various proteins involved in cellular signaling pathways, influencing their activity and function .

Cellular Effects

2-Chloropropiophenone has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that 2-Chloropropiophenone can modulate the activity of key signaling proteins, leading to changes in cellular responses. Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the expression of specific genes .

Molecular Mechanism

The molecular mechanism of action of 2-Chloropropiophenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 2-Chloropropiophenone can bind to specific enzymes, such as dehalogenases, inhibiting their activity and preventing the breakdown of halogenated compounds. Additionally, it can activate or inhibit other enzymes involved in metabolic pathways, leading to alterations in cellular metabolism. These interactions can result in changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloropropiophenone can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 2-Chloropropiophenone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products. These degradation products can have different biochemical properties and effects on cells. Long-term exposure to 2-Chloropropiophenone in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of 2-Chloropropiophenone vary with different dosages in animal models. At low doses, 2-Chloropropiophenone may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, 2-Chloropropiophenone can exhibit toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

2-Chloropropiophenone is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, 2-Chloropropiophenone undergoes oxidation, reduction, or hydrolysis, leading to the formation of intermediate metabolites. These intermediates can then undergo phase II reactions, such as conjugation with glucuronic acid or glutathione, resulting in more water-soluble and excretable compounds. Enzymes such as cytochrome P450 play a crucial role in the metabolism of 2-Chloropropiophenone .

Transport and Distribution

The transport and distribution of 2-Chloropropiophenone within cells and tissues involve various transporters and binding proteins. Once inside the cell, 2-Chloropropiophenone can interact with specific transporters that facilitate its movement across cellular membranes. Additionally, binding proteins can influence its localization and accumulation within different cellular compartments. These interactions can affect the overall distribution and bioavailability of 2-Chloropropiophenone within the cell .

Subcellular Localization

The subcellular localization of 2-Chloropropiophenone is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, 2-Chloropropiophenone may be localized to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting signals. These localization patterns can influence its activity and function within the cell, affecting various biochemical processes .

Eigenschaften

IUPAC Name |

2-chloro-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCPQHPNAZONTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278004 | |

| Record name | 2-Chloropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6084-17-9 | |

| Record name | 2-Chloro-1-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6084-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 5663 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006084179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6084-17-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do substituents on the aromatic ring of 2-chloropropiophenone influence its photochemical reactivity?

A: Research has shown that the presence and position of substituents on the aromatic ring of 2-chloropropiophenone can significantly alter the product distribution in photosolvolysis reactions. For instance, when 2-chloropropiophenone undergoes photosolvolysis in 2,2,2-trifluoroethanol, electron-donating substituents, such as methoxy groups, at the para- and meta-positions were found to favor the formation of heterolytic nucleophilic substitution products over phenyl-rearrangement products. [] This suggests that electron-donating groups can stabilize the reaction intermediates involved in the heterolytic pathway.

Q2: What types of reactions can 2-chloropropiophenone undergo upon photoexcitation?

A: 2-Chloropropiophenone is known to undergo both heterolytic and homolytic photoreactions. Studies have demonstrated its participation in photosolvolysis reactions, leading to the formation of both nucleophilic substitution products and products arising from phenyl rearrangement. [] The specific reaction pathway and product distribution are influenced by factors like the solvent, the presence of catalysts, and the nature of substituents on the aromatic ring.

Q3: Beyond photosolvolysis, are there other methods for inducing transformations in 2-chloropropiophenone?

A: Yes, research indicates that 2-chloropropiophenone can undergo phenyl rearrangement under the influence of catalysts like silver tetrafluoroborate (AgBF4). [] This suggests that alternative reaction pathways, distinct from photochemical ones, can be exploited to achieve desired transformations in this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.